6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one is a compound known for its potential therapeutic applications, particularly in the treatment of sickle cell disease . This compound, also referred to as IMR-687, has garnered attention due to its unique chemical structure and promising pharmacological properties .
准备方法
The synthesis of 6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The synthetic route typically starts with the preparation of the pyrrolidine and pyrimidine moieties, followed by their coupling to form the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced techniques such as parallel synthetic chemistry and structure-based drug design .
化学反应分析
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolidine and pyrimidine rings .
科学研究应用
In chemistry, it serves as a valuable tool for studying the structure-activity relationships of imidazo[1,5-a]pyrazine derivatives . In biology and medicine, it has shown promise as a treatment for sickle cell disease by modulating the levels of cyclic guanosine monophosphate (cGMP) in red blood cells . Additionally, it has been investigated for its neuroprotective effects and potential use in treating cognitive disorders . In the industrial sector, it may be used in the development of new pharmaceuticals and therapeutic agents .
作用机制
The mechanism of action of 6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one involves the inhibition of phosphodiesterase 9A (PDE9A), an enzyme that regulates the levels of cGMP in cells . By inhibiting PDE9A, this compound increases the levels of cGMP, which in turn leads to various physiological effects, including improved blood flow and reduced inflammation . The molecular targets and pathways involved in its mechanism of action include the cGMP signaling pathway and its downstream effectors .
相似化合物的比较
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one is unique among similar compounds due to its specific chemical structure and pharmacological properties . Similar compounds include other imidazo[1,5-a]pyrazine derivatives, such as PF-04447943, which also acts as a PDE9A inhibitor . this compound has shown distinct advantages in terms of selectivity and efficacy in clinical trials .
属性
分子式 |
C21H26N6O2 |
---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28) |
InChI 键 |
GWGNPYYVGANHRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。